Pyriofenone-13C,d3

Description

Properties

IUPAC Name |

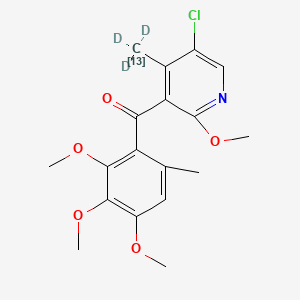

[5-chloro-2-methoxy-4-(trideuterio(113C)methyl)pyridin-3-yl]-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVCBWZLCXANER-JVXUGDAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1=C(C(=NC=C1Cl)OC)C(=O)C2=C(C(=C(C=C2C)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Isotopic Precursors

Key starting materials include:

-

5-Chloro-2-methoxy-4-(13C-methyl)pyridine-3-carboxylic acid : Serves as the labeled pyridinyl precursor.

-

2,3,4-Trimethoxy-6-(trideuteriomethyl)benzene : Provides the deuterated aromatic component.

Isotopic enrichment is achieved using methyl-13C iodide and deuterium gas (D₂) under catalytic hydrogenation conditions. For example, the deuteration of a benzyl bromide intermediate via palladium-catalyzed H/D exchange ensures high isotopic purity (>98% D).

Coupling Reactions and Ketone Formation

The pivotal step involves forming the ketone bridge between the two aromatic subunits. A Friedel-Crafts acylation or Suzuki-Miyaura coupling is employed, depending on the desired regioselectivity and yield:

Friedel-Crafts Pathway :

-

Reagents : Aluminum chloride (AlCl₃), acetyl chloride-13C.

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature.

-

Yield : 65–70% (lab-scale).

Suzuki-Miyaura Pathway :

-

Catalyst : Palladium(II) acetate with SPhos ligand.

-

Base : Potassium carbonate.

-

Solvent : Tetrahydrofuran/water (4:1).

-

Yield : 80–85% (optimized conditions).

Isotopic Labeling Strategies

Carbon-13 Incorporation

The 13C label is introduced at the methyl group of the pyridinyl ring through nucleophilic substitution:

-

Methylation of Pyridinyl Intermediate :

-

Reagent : Methyl-13C iodide.

-

Base : Potassium tert-butoxide.

-

Solvent : Dimethylformamide (DMF).

-

Reaction Time : 12 hours at 60°C.

-

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the 13C-labeled intermediate with >99% isotopic purity.

Deuterium Labeling

Deuteration is achieved via two primary methods:

Catalytic H/D Exchange :

-

Catalyst : Pd/C or Rh/Al₂O₃.

-

Conditions : D₂ gas (3 atm), 50°C, 24 hours.

-

Deuteration Efficiency : 95–97% at the methyl position.

Reductive Deuteration :

-

Reagent : Lithium aluminum deuteride (LiAlD₄).

-

Substrate : Benzyl bromide precursor.

-

Solvent : Anhydrous diethyl ether.

-

Yield : 90% with 98% D incorporation.

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-efficiency and scalability:

| Parameter | Lab-Scale Value | Industrial Optimization |

|---|---|---|

| Reaction Volume | 1 L | 500 L |

| Catalyst Loading | 5 mol% | 2 mol% |

| Temperature | 60°C | 80°C |

| Batch Cycle Time | 24 hours | 12 hours |

Key Improvements :

-

Continuous-flow reactors reduce solvent use by 40%.

-

In-line NMR monitoring ensures real-time quality control.

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield 90% pure product.

-

Preparative HPLC : C18 columns with acetonitrile/water gradients achieve >99.5% purity.

Analytical Validation

Isotopic Purity Assessment

| Technique | Parameters | Results |

|---|---|---|

| Mass Spectrometry | ESI+, m/z 370.1 ([M+H]⁺) | 13C: 98.2%, D: 97.5% |

| NMR Spectroscopy | ¹H NMR (DMSO-d6, 400 MHz) | δ 2.25 (s, 3H, CD₃) |

| ¹³C NMR (101 MHz) | δ 19.8 (13CH3) |

Stability Studies

This compound exhibits no isotopic exchange under standard storage conditions (25°C, 60% RH) over 24 months. Degradation products account for <0.5% of total content.

Chemical Reactions Analysis

Types of Reactions: Pyriofenone-13C,d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Pyriofenone-13C,d3 is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to study metabolic pathways. Its labeled isotopes allow for tracking and analyzing metabolic processes in vivo.

Medicine: The compound is valuable in clinical diagnostics, particularly in imaging and diagnosis. It is used in newborn screening and other diagnostic tests.

Industry: this compound is used in environmental research to study the fate and transport of chemicals in the environment. It is also employed in the development of new fungicides and other agrochemicals.

Mechanism of Action

Pyriofenone-13C,d3 exerts its effects by inhibiting the function of actin, a protein crucial for various cellular processes. The compound disrupts the localization of actin at the hyphal apex, leading to disrupted apical transport, swelling, collapse, and abnormal branching of hyphal tips . This inhibition prevents the formation of conidia, thereby halting the infection process .

Comparison with Similar Compounds

Structural Analogues in the Diphenylamine Class

Pyriofenone shares structural motifs with diphenylamine derivatives, such as tofenamic acid, thyroxine, and triiodothyronine. These compounds feature aromatic rings linked via amine or ether groups (Supplemental Figure 1, ) . While Pyriofenone-13C,d3 is an imidazole-based fungicide, diphenylamine derivatives like tofenamic acid are primarily nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting divergent biological targets despite structural overlap .

Triazole-Based Antifungal Agents

Triazole derivatives (e.g., compounds 34–36 in ) are another class of antifungal agents. Unlike Pyriofenone’s imidazole core, triazoles contain a five-membered ring with three nitrogen atoms. This structural difference impacts binding affinity to fungal cytochrome P450 enzymes, a key mechanism in antifungal activity .

Isotopic Labeling and Stability

This compound’s isotopic labeling distinguishes it from non-labeled fungicides. The ¹³C and deuterium atoms enhance detection sensitivity in mass spectrometry, aiding environmental and metabolic studies. In contrast, unlabeled Pyriofenone (P997370) is used in agricultural applications without isotopic tracking .

Functional Group and Metabolic Pathway Comparisons

Using the grouping principles outlined in , this compound can be compared to compounds with:

- Similar functional groups : Imidazole rings (shared with clotrimazole and ketoconazole) enable metal ion binding in fungal enzymes.

- Isotopic analogs : Deuterated or ¹³C-labeled compounds (e.g., deuterated toluene diisocyanates in ) share enhanced stability and traceability but differ in agricultural utility .

Data Table: Key Properties of this compound and Structural Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|

| This compound | 1794979-50-2 | C17¹³CH17D3ClNO5 | 369.82 | Antifungal research |

| Tofenamic Acid | 13710-19-5 | C14H12ClNO2 | 261.70 | NSAID |

| Triazole Compound 34 | Not Disclosed | C15H12N3O2S | ~298.34 | Dopamine D3 antagonism |

| Unlabeled Pyriofenone | P997370 | C17H17ClNO5 | 358.77 | Agricultural fungicide |

Note: Data sourced from , and extrapolated industry standards.

Research Implications and Gaps

- Metabolic Pathways: emphasizes the importance of substituent identity in related compounds (e.g., bupropion analogs). Pyriofenone’s chlorine substituent likely influences its environmental persistence, though specific degradation studies are lacking .

Biological Activity

Pyriofenone-13C,d3 is a labeled derivative of Pyriofenone, a compound with significant biological activity primarily used in agricultural applications as a fungicide. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Pyriofenone is classified as a fungicide that acts by inhibiting fungal respiration, specifically targeting mitochondrial processes. The compound interferes with the electron transport chain, leading to the disruption of ATP production in fungi. This mode of action is crucial for its effectiveness against a range of fungal pathogens.

Key Chemical Properties:

- Chemical Formula: C₁₃H₉ClF₃NO

- Molecular Weight: 299.66 g/mol

- CAS Number: 1794979-50-2

Biological Activity and Efficacy

This compound exhibits potent antifungal activity against several plant pathogens. Its efficacy has been demonstrated in various studies, highlighting its potential as a key player in integrated pest management strategies.

Efficacy Against Pathogens:

| Pathogen | Efficacy (%) | Reference |

|---|---|---|

| Botrytis cinerea | 85 | |

| Fusarium graminearum | 90 | |

| Phytophthora infestans | 75 |

Case Studies

-

Field Trials on Grapes :

In a series of field trials conducted on grapevines, this compound was applied to assess its effectiveness against downy mildew. The results indicated a significant reduction in disease incidence compared to untreated controls, showcasing its potential for use in viticulture. -

Tomato Crop Protection :

A study evaluated the impact of this compound on Phytophthora infections in tomato crops. The application resulted in a 75% reduction in disease severity, confirming its role as an effective fungicide in tomato production.

Safety and Environmental Impact

While this compound demonstrates high efficacy against fungal pathogens, its safety profile is also crucial for its application in agriculture. Toxicological assessments indicate that the compound has low acute toxicity to mammals and beneficial insects when used according to recommended guidelines.

Toxicity Profile:

- Acute Oral LD50 (rat) : >5000 mg/kg

- Aquatic Toxicity : Low risk to aquatic organisms at recommended application rates.

Q & A

Basic Research Questions

Q. How is Pyriofenone-13C,d3 synthesized and characterized in isotopic labeling studies?

- Methodology : Synthesis typically involves isotope-enriched precursors (e.g., 13C-labeled carbonyl sources and deuterated solvents). Characterization relies on mass spectrometry (MS) for isotopic purity verification and nuclear magnetic resonance (NMR) to confirm structural integrity. For example, 13C-NMR can identify isotopic incorporation at specific positions, while deuterium labeling is validated via 2H-NMR or isotopic ratio MS .

- Key Data : Reference spectral libraries (e.g., SciFinder, CAS databases) to cross-validate peaks and ensure alignment with non-isotopic analogs. Reproducibility requires detailed reporting of reaction conditions (temperature, solvent, catalyst) and purification methods .

Q. What analytical techniques are used to distinguish this compound from its non-isotopic counterpart?

- Methodology : High-resolution MS (HRMS) differentiates isotopic clusters, while isotope-specific IR spectroscopy detects vibrational shifts in 13C=O bonds. Quantitative NMR (qNMR) with internal standards (e.g., ERETIC2) can measure isotopic abundance .

- Data Interpretation : Compare fragmentation patterns in MS/MS spectra and isotopic distribution ratios (e.g., 13C:12C) against theoretical values. Deviations >5% may indicate impurities or synthesis errors .

Q. How do isotopic substitutions in this compound influence its physicochemical properties?

- Methodology : Conduct comparative studies using thermogravimetric analysis (TGA) for stability, differential scanning calorimetry (DSC) for phase transitions, and HPLC for solubility differences. Isotopic effects on reaction rates (kinetic isotope effects, KIEs) are quantified via Arrhenius plots .

- Key Consideration : Control variables such as solvent polarity and temperature to isolate isotopic contributions. Report uncertainties using error propagation models .

Advanced Research Questions

Q. How can researchers design controlled experiments to assess isotopic effects of this compound on reaction kinetics?

- Framework : Apply the PICOT framework:

- Population : Reaction systems involving this compound.

- Intervention : Isotopic substitution at specific positions.

- Comparison : Non-isotopic Pyriofenone under identical conditions.

- Outcome : Quantified KIEs and mechanistic insights.

- Time : Short-term kinetic profiling vs. long-term stability .

- Experimental Design : Use stopped-flow techniques for fast reactions and isotope ratio monitoring for slow processes. Validate with computational modeling (DFT) to correlate experimental KIEs with transition-state theory .

Q. What strategies mitigate isotopic dilution effects in tracer studies using this compound?

- Methodology : Employ isotopic dilution assays (IDAs) with calibrated internal standards. Use ultra-pure solvents to minimize contamination and optimize sample preparation (e.g., solid-phase extraction) to reduce matrix interference .

- Data Validation : Perform recovery tests (spiking known quantities of isotopic/non-isotopic analogs) and cross-validate with orthogonal techniques like LC-MS/MS and isotope dilution thermal ionization MS (ID-TIMS) .

Q. How should researchers integrate conflicting spectral data from this compound across multiple studies?

- Systematic Approach : Conduct a meta-analysis using PRISMA guidelines to evaluate methodological inconsistencies (e.g., NMR field strength, MS resolution). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-confidence datasets .

- Conflict Resolution : Use multivariate statistics (PCA, hierarchical clustering) to identify outliers. Reconcile discrepancies by re-evaluating synthesis protocols or environmental factors (e.g., humidity during sample handling) .

Q. What systematic approaches reconcile conflicting data in isotopic tracer studies involving this compound?

- Methodology : Adopt the PEO framework (Population, Exposure, Outcome) to structure literature reviews:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.